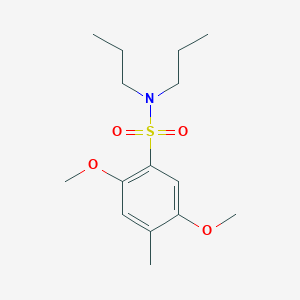
Adenosine, N-(3-methyl-3-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, N-(3-methyl-3-butenyl)-, also known as ABMA, is a naturally occurring compound found in plants. It belongs to the class of compounds known as cytokinins and has been shown to have various biochemical and physiological effects. ABMA has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of Adenosine, N-(3-methyl-3-butenyl)- is not fully understood. However, it is believed to act as a cytokinin by binding to cytokinin receptors and activating downstream signaling pathways. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
Adenosine, N-(3-methyl-3-butenyl)- has been shown to have various biochemical and physiological effects. It has been shown to increase the growth and yield of plants by promoting cell division and differentiation. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to have anti-aging effects by inhibiting the activity of enzymes involved in the breakdown of collagen. In addition, Adenosine, N-(3-methyl-3-butenyl)- has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Adenosine, N-(3-methyl-3-butenyl)- has several advantages for lab experiments. It is a naturally occurring compound, which makes it easy to obtain. Adenosine, N-(3-methyl-3-butenyl)- has also been extensively studied, which makes it a well-characterized compound. However, Adenosine, N-(3-methyl-3-butenyl)- has some limitations for lab experiments. It is a cytokinin, which means it can have pleiotropic effects on plant growth and development. This can make it difficult to interpret the results of experiments involving Adenosine, N-(3-methyl-3-butenyl)-.
Orientations Futures
There are several future directions for Adenosine, N-(3-methyl-3-butenyl)- research. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Adenosine, N-(3-methyl-3-butenyl)- has been shown to have anti-tumor and anti-inflammatory effects, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential as a neuroprotective agent. Adenosine, N-(3-methyl-3-butenyl)- has been shown to have neuroprotective effects, and further studies are needed to determine its potential as a treatment for neurodegenerative diseases. Finally, further studies are needed to determine the mechanism of action of Adenosine, N-(3-methyl-3-butenyl)- and its effects on different signaling pathways.
Méthodes De Synthèse
Adenosine, N-(3-methyl-3-butenyl)- can be synthesized using different methods. One of the most common methods is the reaction of adenine with isopentenyl pyrophosphate in the presence of a cytokinin synthase enzyme. Another method involves the reaction of adenine with dimethylallyl pyrophosphate in the presence of a cytokinin synthase enzyme. Both methods result in the formation of Adenosine, N-(3-methyl-3-butenyl)-.
Applications De Recherche Scientifique
Adenosine, N-(3-methyl-3-butenyl)- has been extensively studied for its various applications in scientific research. It has been shown to have anti-tumor and anti-inflammatory properties. Adenosine, N-(3-methyl-3-butenyl)- has been tested in vitro and in vivo for its anti-tumor effects on different cancer cell lines, including breast, lung, and colon cancer cells. Adenosine, N-(3-methyl-3-butenyl)- has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
16465-37-5 |
|---|---|
Nom du produit |
Adenosine, N-(3-methyl-3-butenyl)- |
Formule moléculaire |
C13H32O6Si2 |
Poids moléculaire |
335.36 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-[6-(3-methylbut-3-enylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18) |
Clé InChI |
XKOPXXUOWZQFQE-UHFFFAOYSA-N |
SMILES |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
SMILES canonique |
CC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)



![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)





![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)

